molecular formula C20H18N4O2S3 B2747564 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1448048-19-8

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2747564
CAS No.: 1448048-19-8
M. Wt: 442.57
InChI Key: SIWVXHPSTZDORC-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound known for its multifaceted utility in various scientific domains

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thiolation Reaction: : The synthesis often begins with the thiolation of benzo[d]oxazole

  • Thiazole Introduction: : The next step involves the formation of the thiophen-3-ylthiazol-2-yl moiety, usually through cyclization reactions that incorporate sulfur and nitrogen atoms into the ring structures.

  • Piperazine Coupling: : The piperazine ring is then introduced via a coupling reaction with ethanone derivatives, forming the desired complex structure.

Industrial Production Methods

The compound can be synthesized on an industrial scale through:

  • High-throughput chemical reactors that facilitate multiple-step reactions under controlled conditions.

  • Use of catalysts to enhance reaction efficiency and yield.

  • Optimization of solvent systems to ensure purity and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, where it may form sulfoxides or sulfones as major products.

  • Reduction: : Reduction reactions might convert nitro groups to amines if they are present in derivatives of the compound.

  • Substitution: : The ethanone group can undergo nucleophilic substitution reactions, leading to various derivatives with potential biological activity.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Amine Derivatives: : From reduction reactions.

  • Nucleophilic Substituted Derivatives: : Various compounds depending on the nature of the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of other heterocyclic compounds.

  • Studied for its reactivity patterns and potential as a catalyst in organic reactions.

Biology

  • Investigated for its potential as an antimicrobial agent due to its complex heterocyclic structure.

Medicine

  • Explored for its activity in binding to specific protein targets, potentially useful in drug design.

  • Tested in vitro for anti-inflammatory and anticancer properties.

Industry

  • Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The compound acts through its interaction with molecular targets like enzymes and receptors. The precise mechanism involves:

  • Binding to Active Sites: : It can fit into the active sites of enzymes, inhibiting or altering their activity.

  • Pathway Modulation: : By interacting with specific proteins, it can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazole Derivatives: : Share the benzo[d]oxazole ring but lack the additional thiophene and piperazine moieties.

  • Thiazole Compounds: : Contain the thiazole ring but differ in substituent groups and overall structure.

Uniqueness

  • Structural Complexity: : The combination of benzo[d]oxazole, thiazole, and piperazine rings makes it unique.

  • Multifunctional Reactions: : Its ability to participate in diverse chemical reactions is higher compared to simpler analogs.

The uniqueness of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone lies in its intricate structure and the wide range of applications it offers in scientific research and industry. This multifaceted compound continues to be a subject of extensive study for its potential to contribute to advancements in various fields.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S3/c25-18(13-29-20-22-15-3-1-2-4-17(15)26-20)23-6-8-24(9-7-23)19-21-16(12-28-19)14-5-10-27-11-14/h1-5,10-12H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWVXHPSTZDORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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